1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
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Overview
Description
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H7F3N2O. This compound features a pyrazole ring substituted with an ethyl group at the first position, a trifluoromethyl group at the third position, and an aldehyde group at the fourth position. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde typically involves the following steps:
Cyclization Reaction: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Substitution Reaction: The trifluoromethyl group is introduced via a substitution reaction using a trifluoromethylating agent.
Formylation: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles.
Scientific Research Applications
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can be compared with similar compounds such as:
1-Methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-(chloromethyl)pyrazole-4-carbaldehyde: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWRUTVZKZAKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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